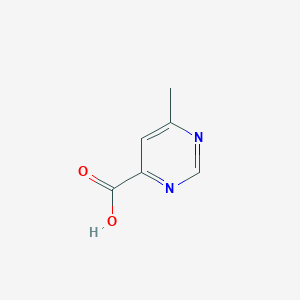
6-Methylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
6-Methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The methyl group at position 6 and the carboxylic acid group at position 4 are functional groups that can participate in various chemical reactions and contribute to the compound's biological activity.
Synthesis Analysis
The synthesis of compounds related to 6-methylpyrimidine-4-carboxylic acid involves various methods. For instance, the synthesis of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) has been achieved through a reaction that likely involves the formation of a pyrimidine ring followed by functionalization at the appropriate positions . Similarly, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives has been facilitated by uranyl nitrate hexahydrate under ultrasonic conditions, which suggests a method that could potentially be adapted for the synthesis of 6-methylpyrimidine-4-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 6-methylpyrimidine-4-carboxylic acid has been extensively studied using X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, providing insights into the conformation and vibrational characteristics of the molecule . These studies are crucial for understanding the molecular geometry and electronic structure, which are important for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by the presence of functional groups. The carboxylic acid group is known to participate in hydrogen bonding and can form supramolecular synthons, as observed in the crystal structures of pyrazinecarboxylic acids . Additionally, the methyl group at the 6-position can influence the electronic properties of the pyrimidine ring, affecting its reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylpyrimidine-4-carboxylic acid derivatives can be inferred from related compounds. For instance, the vibrational spectra of the proton transfer complex between 2-amino-4-hydroxy-6-methylpyrimidine and salicylic acid have been analyzed, providing information on the stability and intermolecular interactions of the complex . The solubility, melting point, and stability of these compounds can be affected by the presence of substituents and the nature of the crystal packing, as seen in the various studies of pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Studies
6-Methylpyrimidine-4-carboxylic acid and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound related to 6-methylpyrimidine-4-carboxylic acid, has been reported (Richter et al., 2023).
Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a compound closely related to 6-methylpyrimidine-4-carboxylic acid, finds applications in the preparation of high explosives and medicinal valued products. An economic process for its production has been developed, which is important for both the pharmaceutical and explosive industries (Patil et al., 2008).
Synthesis of 2-Substituted-4,6-Diazaindoles
The treatment of 5-amino-4-methylpyrimidine with n-BuLi led to the synthesis of a range of 2-substituted-4,6-diazaindoles, showcasing the utility of 6-methylpyrimidine-4-carboxylic acid derivatives in chemical synthesis (Song et al., 2009).
Development of Antiplasmin Drugs
6-Methylpyrimidine-4-carboxylic acid derivatives have been explored for their potential as antiplasmin drugs. For example, 5-aminomethylpyrimidine-2-carboxylic acid was synthesized as part of this search (Isoda et al., 1980).
Antiallergic Activity Studies
Some derivatives of 6-methylpyrimidine-4-carboxylic acid have been investigated for their antiallergic activities. The introduction of specific moieties into the pyridopyrimidine ring significantly enhanced their antiallergic activity (Hermecz et al., 1983).
Hepatitis C Virus Polymerase Inhibition
Derivatives of 6-methylpyrimidine-4-carboxylic acid have been identified as inhibitors of hepatitis C virus (HCV) NS5B polymerase, binding at the active site of the enzyme and showing potential as a treatment for HCV (Stansfield et al., 2004).
Zukünftige Richtungen
While specific future directions for 6-Methylpyrimidine-4-carboxylic acid are not mentioned in the retrieved information, pyrimidines have a wide range of pharmacological effects and are subjects of ongoing research . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Therefore, future research could focus on exploring these properties of 6-Methylpyrimidine-4-carboxylic acid.
Eigenschaften
IUPAC Name |
6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGRWJKRYESQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597432 | |
| Record name | 6-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrimidine-4-carboxylic acid | |
CAS RN |
138538-42-8 | |
| Record name | 6-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



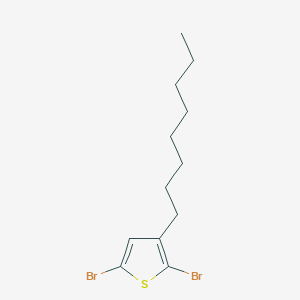

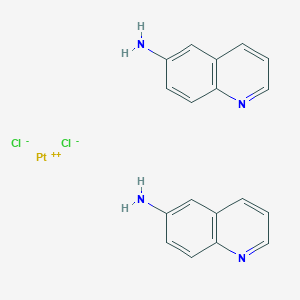
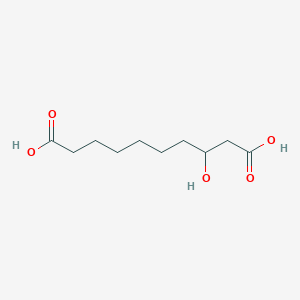
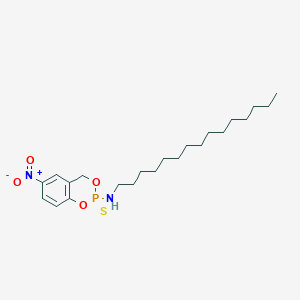
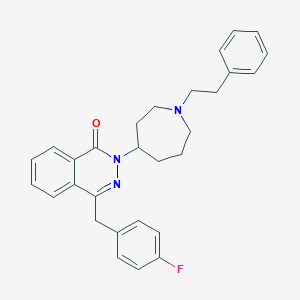

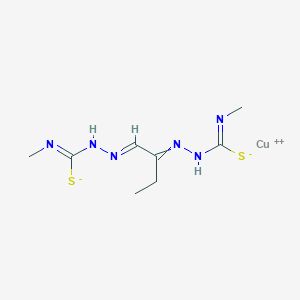
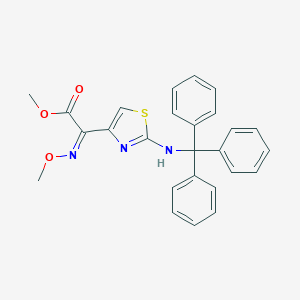
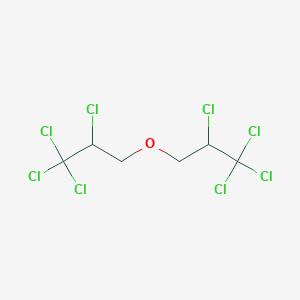
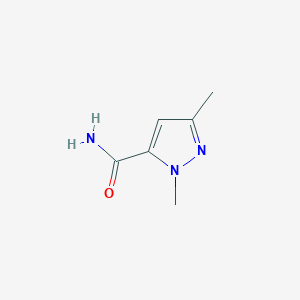
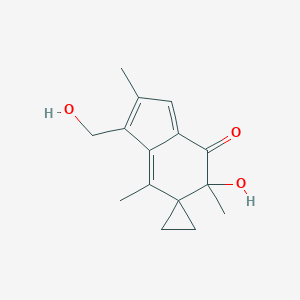
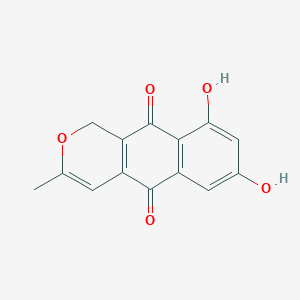
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)